molecular formula C10H11NO2 B15434006 3-Hydroxy-N-phenylbut-2-enamide CAS No. 87742-62-9

3-Hydroxy-N-phenylbut-2-enamide

Cat. No.: B15434006
CAS No.: 87742-62-9
M. Wt: 177.20 g/mol
InChI Key: MMHHCUWYNJYNNZ-UHFFFAOYSA-N
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Description

3-Hydroxy-N-phenylbut-2-enamide is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroxy-N-phenylbut-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between hydroxylated enamine precursors and phenyl isocyanate derivatives. Key variables include solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalytic bases like triethylamine. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates. For example, acidic conditions may suppress unwanted side reactions like hydrolysis of the enamide group .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the enamide backbone and phenyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular mass. Purity is assessed via HPLC with UV detection at 254 nm. For crystalline samples, X-ray diffraction using SHELXL for refinement can resolve stereochemical ambiguities .

Q. What are the key considerations for designing experiments to study the biological activity of this compound?

  • Methodological Answer : Prioritize solubility testing in biologically relevant buffers (e.g., PBS or cell culture media) using dynamic light scattering (DLS). Dose-response assays should include controls for metabolic interference (e.g., cytochrome P450 inhibitors). Structural analogs (e.g., fluorinated phenyl derivatives) can help isolate pharmacophore contributions .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and pharmacokinetics of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with electrophilic reactivity. Pharmacokinetic parameters (e.g., logP, bioavailability) are predicted using QSAR models in software like Schrödinger Suite. PubChem-derived descriptors validate predictions against experimental data .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation of enamides?

  • Methodological Answer : For ambiguous electron density maps, iterative refinement in SHELXL with restraints on bond lengths/angles improves model accuracy. Twinning or disorder is addressed using PLATON’s symmetry checks. Comparative analysis with related structures (e.g., 3-Chloro-N-phenylbenzamide, a = 25.0232 Å, P2₁/c space group) identifies systematic errors .

Q. How do stereoelectronic factors influence the chemical reactivity of this compound in different environments?

  • Methodological Answer : The hydroxy group’s electron-donating resonance stabilizes the enamide’s conjugated system, enhancing nucleophilic attack at the β-carbon. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are quantified via Hammett plots. Solvent polarity modulates reaction pathways: polar aprotic solvents favor cyclization, while nonpolar solvents stabilize keto-enol tautomers .

Q. How to analyze reaction mechanisms involving this compound using spectroscopic and kinetic data?

  • Methodological Answer : Time-resolved IR spectroscopy tracks carbonyl stretching frequencies during hydrolysis. Kinetic isotope effects (KIEs) using deuterated solvents differentiate between concerted and stepwise mechanisms. For catalytic reactions, Eyring plots derived from variable-temperature NMR data (Δ‡H and Δ‡S) reveal transition-state characteristics .

Properties

CAS No.

87742-62-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-hydroxy-N-phenylbut-2-enamide

InChI

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-7,12H,1H3,(H,11,13)

InChI Key

MMHHCUWYNJYNNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1)O

Origin of Product

United States

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